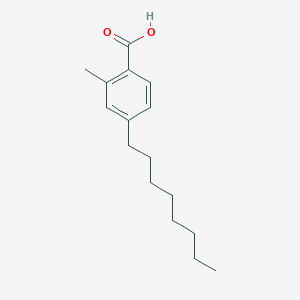
2-Methyl-4-octylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-octylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by a benzene ring substituted with a methyl group at the second position and an octyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-octylbenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2-methylbenzoic acid with an octyl halide under basic conditions. The reaction typically uses a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the carboxylic acid group, followed by the addition of the octyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of catalytic processes to facilitate the alkylation reaction. Catalysts such as palladium or nickel complexes may be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-octylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-methyl-4-octylbenzaldehyde or this compound derivatives.
Reduction: Formation of 2-methyl-4-octylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Methyl-4-octylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-octylbenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Octylbenzoic acid: Similar structure but lacks the methyl group at the second position.
2-Methylbenzoic acid: Similar structure but lacks the octyl group at the fourth position.
4-Methylbenzoic acid: Similar structure but lacks the octyl group and has the methyl group at the fourth position.
Uniqueness
2-Methyl-4-octylbenzoic acid is unique due to the presence of both the methyl and octyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-methyl-4-octylbenzoic acid |
InChI |
InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-14-10-11-15(16(17)18)13(2)12-14/h10-12H,3-9H2,1-2H3,(H,17,18) |
InChI Key |
KTFSKIHSVLYJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















